Predicted NMR spectra data for 5-Bromo-2-chloro-1-ethyl-3-methylbenzene
Predicted NMR spectra data for 5-Bromo-2-chloro-1-ethyl-3-methylbenzene
An In-Depth Technical Guide to the Predicted NMR Spectra of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 5-Bromo-2-chloro-1-ethyl-3-methylbenzene. As a tool for structural elucidation, NMR spectroscopy is unparalleled in its ability to provide atom-level information about molecular structure.[1] This document, authored from the perspective of a Senior Application Scientist, explains the underlying principles and expected spectral features of the title compound, offering a predictive framework to aid in synthesis confirmation and characterization.
Molecular Structure and Symmetry Considerations
The first step in predicting an NMR spectrum is a thorough analysis of the molecule's structure and symmetry. The compound 5-Bromo-2-chloro-1-ethyl-3-methylbenzene possesses a pentasubstituted benzene ring. Due to the substitution pattern, there are no elements of symmetry (such as planes or axes of rotation) that would render any of the aromatic protons or carbons chemically equivalent.
Therefore, we anticipate a complex spectrum with distinct signals for each unique proton and carbon environment.
Logical Workflow for Spectral Prediction
The following diagram outlines the logical process for predicting the NMR spectrum based on the molecular structure.
Caption: Workflow for NMR spectra prediction from molecular structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show signals corresponding to the aromatic protons and the protons of the ethyl and methyl substituents. The aromatic region is particularly informative due to the influence of the halogen and alkyl groups.
Structural Assignments
The following diagram illustrates the molecular structure with protons labeled for clear reference in the subsequent data table.
Caption: Structure of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene with proton labels.
Predicted ¹H NMR Data
| Label | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hₐ | Aromatic | ~7.35 | Doublet (d) | ⁴J ≈ 2.5 Hz | 1H |
| Hₑ | Aromatic | ~7.20 | Doublet (d) | ⁴J ≈ 2.5 Hz | 1H |
| Hₓ | Ethyl (-CH₂-) | ~2.70 | Quartet (q) | ³J ≈ 7.5 Hz | 2H |
| Hᵧ | Ethyl (-CH₃) | ~1.25 | Triplet (t) | ³J ≈ 7.5 Hz | 3H |
| Hₘ | Methyl | ~2.30 | Singlet (s) | N/A | 3H |
Justification of Predictions
-
Aromatic Protons (Hₐ, Hₑ): Unsubstituted benzene resonates at approximately 7.3 ppm.[1] The two aromatic protons, Hₐ and Hₑ, are chemically non-equivalent.
-
Hₐ is positioned between the electron-withdrawing bromine and chlorine atoms. However, it is para to the weakly electron-donating methyl group and ortho to the bromine. The strong deshielding effect of the adjacent halogens is expected to shift this proton significantly downfield.
-
Hₑ is positioned between the ethyl and methyl groups, which are both electron-donating, and ortho to the chlorine atom. The net effect is a slight upfield shift relative to Hₐ.
-
Splitting: These two protons are meta to each other. Meta coupling (⁴J) is typically small, around 2-3 Hz, which will result in both signals appearing as sharp doublets.
-
-
Ethyl Group Protons (Hₓ, Hᵧ):
-
The benzylic methylene protons (Hₓ ) are adjacent to the aromatic ring and are thus deshielded, predicted to appear around 2.70 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).
-
The terminal methyl protons (Hᵧ ) are further from the ring and appear at a typical aliphatic chemical shift of ~1.25 ppm. They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).
-
-
Methyl Group Protons (Hₘ): The protons of the methyl group attached directly to the ring are deshielded compared to a simple alkane methyl group and are expected around 2.30 ppm. With no adjacent protons, the signal will be a singlet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. Due to the lack of symmetry, all nine carbon atoms in 5-Bromo-2-chloro-1-ethyl-3-methylbenzene are expected to be non-equivalent, resulting in nine distinct signals.
Predicted ¹³C NMR Data
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |
| C1 | Aromatic, C-Ethyl | ~142-145 |
| C2 | Aromatic, C-Cl | ~133-136 |
| C3 | Aromatic, C-Methyl | ~137-140 |
| C4 | Aromatic, C-H | ~130-133 |
| C5 | Aromatic, C-Br | ~118-122 |
| C6 | Aromatic, C-H | ~128-131 |
| C7 | Ethyl (-CH₂-) | ~25-29 |
| C8 | Ethyl (-CH₃) | ~13-16 |
| C9 | Methyl (-CH₃) | ~20-23 |
Justification of Predictions
-
Aromatic Carbons (C1-C6): The chemical shifts of aromatic carbons typically range from 110-160 ppm.[1][2]
-
Quaternary Carbons: The carbons bearing substituents (C1, C2, C3, C5) are quaternary. Their shifts are heavily influenced by the electronegativity and resonance effects of the attached group.
-
C-Cl (C2) and C-Br (C5): Carbons directly bonded to halogens experience a strong inductive effect. The C-Cl bond will cause a downfield shift. The C-Br bond also causes a downfield shift, though the "heavy atom effect" can sometimes result in a more upfield position than expected compared to chlorine.
-
C-Alkyl (C1, C3): Carbons attached to the ethyl and methyl groups will be shifted downfield relative to unsubstituted benzene.
-
Protonated Carbons (C4, C6): These carbons will appear within the typical aromatic range, with their precise shifts determined by the cumulative effects of all substituents on the ring.
-
-
Aliphatic Carbons (C7, C8, C9): These carbons appear in the upfield region of the spectrum.[3]
-
The benzylic carbon (C7 ) of the ethyl group will be the most downfield of the aliphatic signals.
-
The methyl carbon of the ring substituent (C9 ) will appear at a slightly higher field.
-
The terminal methyl carbon of the ethyl group (C8 ) will be the most shielded (furthest upfield).
-
Experimental Protocol for NMR Data Acquisition
To validate these predictions, a standardized experimental procedure is required. The following protocol outlines the necessary steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Methodology Workflow
Caption: Standard workflow for NMR data acquisition and analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of solid 5-Bromo-2-chloro-1-ethyl-3-methylbenzene.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is a common solvent for organic molecules.[3]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the field on the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.
-
-
¹H NMR Acquisition:
-
Set the spectrometer frequency (e.g., 400 MHz or higher for better resolution).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Apply a standard 90° pulse.
-
Set the number of scans (e.g., 8 or 16 scans) to achieve an adequate signal-to-noise ratio.
-
Set a relaxation delay (e.g., 2-5 seconds) to allow for full magnetization recovery between scans.
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Use a standard pulse program with proton decoupling to simplify the spectrum to singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[5]
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C experiments.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Conclusion
The predictive analysis presented in this guide serves as a robust framework for the structural verification of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene. The expected ¹H NMR spectrum is characterized by two meta-coupled doublets in the aromatic region and distinct signals for the ethyl and methyl groups. The ¹³C NMR spectrum is predicted to show nine unique signals, reflecting the molecule's complete lack of symmetry. By following the detailed experimental protocol, researchers can acquire high-fidelity spectra to compare against these predictions, thereby confirming the identity and purity of their synthesized compound with a high degree of confidence.
References
-
Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Bruker. [Link]
-
Shapiro, B. L., & Mohrmann, L. E. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Physical and Chemical Reference Data, 6(3), 919-991. [Link]
-
ChemAxon. NMR Predictor. ChemAxon Docs. [Link]
-
ACD/Labs. NMR Prediction. ACD/Labs. [Link]
-
NMRFx Analyst. Chemical Shift Prediction. NMRFx Analyst. [Link]
-
Mestrelab. Download NMR Predict. Mestrelab Research. [Link]
-
Dharmatti, S. S., et al. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 56(2), 71-85. [Link]
-
Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 40(9), 573-583. [Link]
-
BYJU'S. NMR Spectroscopy of Benzene Derivatives. BYJU'S. [Link]
-
Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594-2601. [Link]
-
Chegg. Predict the H'NMR spectrum for 1,3-methylbenzene and label the peaks. Chegg. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of methylbenzene. Doc Brown's Chemistry. [Link]
-
Oregon State University. 13C NMR Chemical Shift. Oregon State University. [Link]
-
University of Notre Dame. 13C NMR and structure determination examples. University of Notre Dame. [Link]
-
Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
University of Colorado Boulder. Integration of 13C NMR Spectra. University of Colorado Boulder. [Link]
-
Magritek. 5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]
-
Reddit. (2022, July 12). H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent?. Reddit. [Link]
-
SpectraBase. 1-Chloro-2-ethyl-benzene - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
Sources
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Page not found - Documentation [docs.chemaxon.com:443]
- 5. magritek.com [magritek.com]
